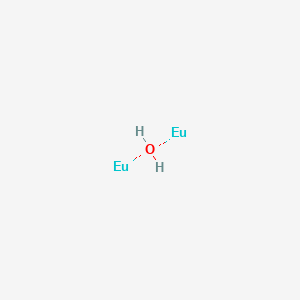

Eu2H2O

Dieuropium monoxide

CAS No.: 62462-47-9

Cat. No.: VC3896969

Molecular Formula: Eu2O

Eu2H2O

Molecular Weight: 321.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62462-47-9 |

|---|---|

| Molecular Formula | Eu2O Eu2H2O |

| Molecular Weight | 321.94 g/mol |

| IUPAC Name | europium;hydrate |

| Standard InChI | InChI=1S/2Eu.H2O/h;;1H2 |

| Standard InChI Key | KTOMQVMIKURMIG-UHFFFAOYSA-N |

| SMILES | O.[Eu].[Eu] |

| Canonical SMILES | O.[Eu].[Eu] |

Introduction

Synthesis and Structural Characterization

Synthesis of Europium(II) Monoxide (EuO)

EuO is typically synthesized via the reduction of Eu₂O₃ under controlled conditions:

This method ensures the stabilization of Eu²⁺ ions, which are prone to oxidation. Thin films of EuO are also grown using molecular beam epitaxy for applications in spintronics .

Synthesis of Europium(III) Oxide (Eu₂O₃)

Eu₂O₃ is commonly produced through thermal decomposition of europium salts, such as europium nitrate or carbonate:

Nanostructured Eu₂O₃, including nanorods and nanotubes, is synthesized via sonochemical methods. For example, ultrasound irradiation of europium nitrate in ammonia yields Eu₂O₃ nanorods measuring 50 nm × 500 nm (width × length) .

Table 1: Structural and Thermal Properties of Europium Oxides

Physical and Chemical Properties

Europium(II) Monoxide (EuO)

-

Magnetic Properties: EuO is a ferromagnetic semiconductor with a Curie temperature of 69 K. Its magnetic moments arise from the localized 4f⁷ electrons of Eu²⁺.

-

Optical Properties: EuO exhibits a direct bandgap of 1.12 eV, making it suitable for infrared optoelectronic applications .

Europium(III) Oxide (Eu₂O₃)

-

Thermal Stability: Eu₂O₃ is stable up to 2350°C, with a high melting point attributed to strong Eu–O ionic bonds .

-

Chemical Reactivity: Eu₂O₃ reacts with acids to form europium(III) salts:

It also absorbs atmospheric CO₂, forming europium carbonate over time .

Applications in Technology and Industry

Europium(II) Monoxide (EuO)

-

Spintronics: EuO's ferromagnetic properties are exploited in spin-filtering devices.

-

Catalysis: EuO nanoparticles enhance CO oxidation reactions in catalytic converters .

Europium(III) Oxide (Eu₂O₃)

-

Phosphors: Eu₂O₃ is a critical red phosphor in LED displays and fluorescent lamps. Yttrium vanadate doped with Eu³⁺ emits intense red light under UV excitation .

-

Nuclear Industry: Eu₂O₃’s high neutron absorption cross-section (4600 barns) makes it suitable for control rods in nuclear reactors .

Table 2: Key Applications of Europium Oxides

| Application | EuO | Eu₂O₃ |

|---|---|---|

| Electronics | Spintronic devices | LED phosphors |

| Catalysis | CO oxidation | N/A |

| Nuclear | N/A | Control rods |

| Optics | Infrared sensors | Laser materials |

Recent Advances in Nanostructured Europium Oxides

Eu₂O₃ Nanorods

Sonochemical synthesis using europium nitrate and ammonia produces monocrystalline Eu₂O₃ nanorods. These nanostructures exhibit enhanced luminescence due to quantum confinement effects, with potential applications in bioimaging .

EuO Thin Films

Ultra-thin EuO films (2–10 nm) grown on silicon substrates demonstrate tunable bandgaps via strain engineering, opening avenues for flexible electronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume